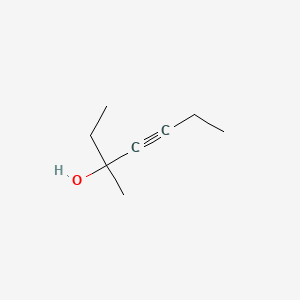

3-Methylhept-4-yn-3-ol

Vue d'ensemble

Description

3-Methylhept-4-yn-3-ol is a chemical compound belonging to the class of alcoholsThis compound has gained significant attention in scientific research due to its potential biological and industrial applications.

Mécanisme D'action

Target of Action

This compound is an acetylenic alcohol , a class of compounds known for their diverse biological activities, but its specific targets remain to be identified.

Mode of Action

It’s known that it can react with ruthenium vinyl carbene to form a ten-membered η 2 -olefin coordinated ruthenacycle .

Biochemical Pathways

The biochemical pathways affected by 3-Methylhept-4-yn-3-ol are currently unknown . It’s known that the compound can undergo cyclization to form 3-oxabicyclo[330]octenes .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown . Factors such as temperature, pH, and the presence of other molecules could potentially affect its activity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: One common method to synthesize 3-Methylhept-4-yn-3-ol involves the reaction of but-1-yne with sodium amide (NaNH2) to generate an acetylide anion. This anion then reacts with 3-pentanone (CH3COCH2CH3) followed by hydrolysis to yield this compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

Reduction: Reduction of this compound can yield alkanes or alkenes.

Substitution: The compound can participate in substitution reactions, particularly at the hydroxyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like hydrochloric acid (HCl) or hydrobromic acid (HBr) in the presence of hydrogen peroxide (H2O2) can be employed.

Major Products:

Oxidation: Ketones or carboxylic acids.

Reduction: Alkanes or alkenes.

Substitution: Halohydrins or other substituted derivatives.

Applications De Recherche Scientifique

3-Methylhept-4-yn-3-ol has various applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules through reactions like Claisen and Cope rearrangements.

Biology: The compound’s derivatives are studied for their potential biological activities.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of fine chemicals and intermediates for pharmaceuticals and agrochemicals.

Comparaison Avec Des Composés Similaires

- 2-Methylhex-5-en-3-yn-2-ol

- 2-Methylhept-6-en-3-yn-2-ol

Comparison: 3-Methylhept-4-yn-3-ol is unique due to its specific structure, which allows it to undergo a variety of chemical reactions, including oxidation, reduction, and substitution. Its reactivity is influenced by the presence of both the hydroxyl group and the triple bond, making it a versatile compound in organic synthesis .

Activité Biologique

3-Methylhept-4-yn-3-ol, with the chemical formula C8H14O, is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

This compound is classified as an alkyne alcohol. Its structure features a triple bond between carbon atoms and a hydroxyl group (-OH), which contributes to its reactivity and potential biological effects. The compound has a molecular weight of approximately 126.2 g/mol and is often used in organic synthesis and as a building block in various chemical reactions .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects. Studies involving animal models have shown that the compound can reduce inflammation markers in tissues, suggesting potential applications in treating inflammatory diseases .

Cytotoxicity and Cancer Research

The compound's cytotoxic effects have been evaluated in several cancer cell lines. Results indicate that this compound can induce apoptosis (programmed cell death) in cancer cells, making it a candidate for further research in cancer therapeutics. Specific pathways involved in apoptosis have been identified, including the activation of caspases and modulation of mitochondrial membrane potential .

Study on Antimicrobial Activity

A study published in Pharmaceutical Biology investigated the antimicrobial properties of various compounds, including this compound. The results showed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The study concluded that this compound could be explored as a natural preservative in food products due to its antimicrobial efficacy .

Anti-inflammatory Mechanism Investigation

Another significant study focused on the anti-inflammatory effects of this compound using a rat model with induced inflammation. The compound was administered orally at varying doses (10, 20, and 40 mg/kg), resulting in a dose-dependent reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. Histological analysis confirmed reduced tissue edema and infiltration of inflammatory cells .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

3-methylhept-4-yn-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-4-6-7-8(3,9)5-2/h9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPXNDOUSGSHEJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC#CC(C)(CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40499217 | |

| Record name | 3-Methylhept-4-yn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40499217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71065-39-9 | |

| Record name | 3-Methylhept-4-yn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40499217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.